molecular formula C17H20N2O3 B5682180 1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane

1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane

Cat. No.: B5682180
M. Wt: 300.35 g/mol
InChI Key: DXWQKJVFKPXAHE-UHFFFAOYSA-N
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Description

1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane is a heterocyclic compound that features a furan ring substituted with a 2-nitrophenyl group and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The nitro group may also play a role in generating reactive oxygen species (ROS), which can further damage bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane is unique due to the presence of both a furan ring and an azepane moiety, which may confer distinct biological activities and synthetic utility compared to other furan derivatives.

Properties

IUPAC Name

1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-19(21)16-8-4-3-7-15(16)17-10-9-14(22-17)13-18-11-5-1-2-6-12-18/h3-4,7-10H,1-2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWQKJVFKPXAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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